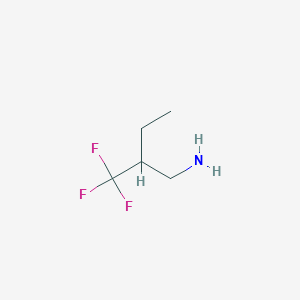
3-(Cyclopentylmethoxy)-4-iodotetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a cyclopentylmethoxy group, an iodine atom, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentylmethoxy Group: This step involves the reaction of cyclopentylmethanol with an appropriate halogenating agent to form cyclopentylmethoxy halide.
Introduction of the Iodine Atom: The cyclopentylmethoxy halide is then reacted with an iodine source, such as iodine monochloride, under controlled conditions to introduce the iodine atom.
Formation of the Thiolane Ring: The final step involves the cyclization of the intermediate compound with a sulfur source, such as thiourea, to form the thiolane ring.
Industrial Production Methods
Industrial production of 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Azides, nitriles
Scientific Research Applications
3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the iodine atom and the thiolane ring, which can participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes, such as enzyme inhibition or activation, and the disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopentylmethoxy)pyrrolidine hydrochloride
- 3-(Cyclopentylmethoxy)pyridine-4-carbonitrile
Comparison
Compared to similar compounds, 3-(Cyclopentylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione is unique due to the presence of the thiolane ring and the iodine atom. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H17IO3S |
|---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
3-(cyclopentylmethoxy)-4-iodothiolane 1,1-dioxide |
InChI |
InChI=1S/C10H17IO3S/c11-9-6-15(12,13)7-10(9)14-5-8-3-1-2-4-8/h8-10H,1-7H2 |
InChI Key |
YNCFRKOKSQOTSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2CS(=O)(=O)CC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


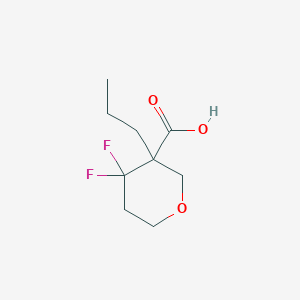
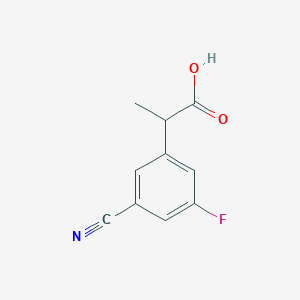
amine](/img/structure/B13305321.png)
![5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13305322.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)

![6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)
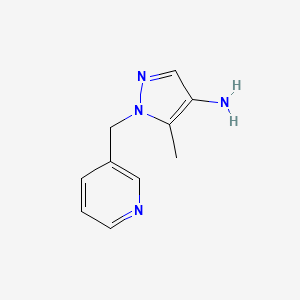
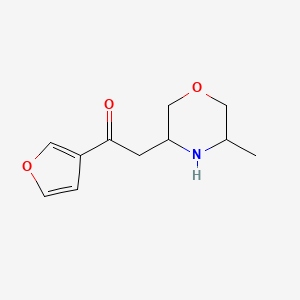
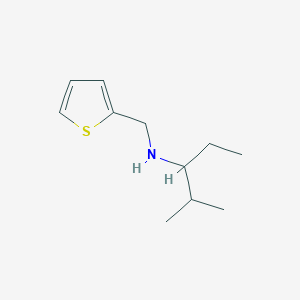
![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
![[3-(2-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B13305370.png)
